2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one
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Overview
Description
2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H4Cl3FO It is a chlorinated ketone, characterized by the presence of chlorine and fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one typically involves the chlorination of 1-(2,4-dichloro-5-fluorophenyl)ethan-1-one. This can be achieved through the following steps:
Starting Material: 1-(2,4-dichloro-5-fluorophenyl)ethan-1-one.
Chlorination: The starting material is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium at elevated temperatures.
Major Products
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-chloro-1-(2,4-dichloro-5-fluorophenyl)ethanol.
Oxidation: Formation of 2-chloro-1-(2,4-dichloro-5-fluorophenyl)acetic acid.
Scientific Research Applications
2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(2,4-dichlorophenyl)ethan-1-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Chloro-1-(2,4-difluorophenyl)ethan-1-one: Contains an additional fluorine atom, potentially altering its chemical properties.
2-Chloro-1-(2,4-dichloro-5-methylphenyl)ethan-1-one: The presence of a methyl group instead of fluorine can influence its steric and electronic properties.
Uniqueness
2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one is unique due to the specific arrangement of chlorine and fluorine atoms on the phenyl ring, which can significantly impact its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various applications in research and industry.
Biological Activity
2-Chloro-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one, with the molecular formula C₈H₄Cl₃FO and a molecular weight of 241.5 g/mol, is an organic compound characterized by its unique halogenated structure. The presence of chlorine and fluorine atoms on the phenyl ring enhances its reactivity and potential biological activity. This compound has garnered attention for its antimicrobial and antifungal properties, making it a candidate for further pharmacological studies.
The specific arrangement of halogen atoms in this compound significantly influences its chemical behavior. The compound's synthesis typically involves chlorination of 1-(2,4-dichloro-5-fluorophenyl)ethan-1-one using agents like thionyl chloride or phosphorus pentachloride in inert solvents such as dichloromethane at controlled temperatures.
Property | Value |
---|---|
Molecular Formula | C₈H₄Cl₃FO |
Molecular Weight | 241.5 g/mol |
IUPAC Name | 2-chloro-1-(2,4-dichloro-5-fluorophenyl)ethanone |
InChI Key | WKCHLKAXSYRKAG-UHFFFAOYSA-N |
Biological Activity
Research indicates that this compound exhibits significant biological activity:
Antimicrobial Properties
The compound has been investigated for its antimicrobial effects, particularly against Gram-positive bacteria. Studies have shown that it possesses bactericidal properties with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against various strains .
Case Study: Antibacterial Activity
A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a notable reduction in biofilm formation at concentrations as low as 62.216 μg/mL, demonstrating its potential as an antibacterial agent .
Antifungal Properties
In addition to antibacterial activity, this compound has also been explored for antifungal applications. It showed effectiveness against Candida species, with MIC values surpassing those of standard antifungal agents like fluconazole .
Case Study: Antifungal Activity
In a comparative study, this compound exhibited superior antifungal activity against Candida albicans compared to fluconazole. The compound inhibited biofilm formation significantly without affecting planktonic cell growth, suggesting a targeted mechanism of action .
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within microbial cells. The halogen substituents may enhance binding affinity to molecular targets, leading to inhibition of key metabolic pathways involved in cell growth and reproduction .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound relative to structurally similar compounds:
Compound Name | Key Differences |
---|---|
2-Chloro-1-(2,4-dichlorophenyl)ethan-1-one | Lacks the fluorine atom; may affect reactivity. |
2-Chloro-1-(2,4-difluorophenyl)ethan-1-one | Contains an additional fluorine atom; alters properties. |
2-Chloro-1-(2,4-dichloro-5-methylphenyl)ethan-1-one | Methyl group instead of fluorine; influences sterics and electronics. |
Properties
Molecular Formula |
C8H4Cl3FO |
---|---|
Molecular Weight |
241.5 g/mol |
IUPAC Name |
2-chloro-1-(2,4-dichloro-5-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Cl3FO/c9-3-8(13)4-1-7(12)6(11)2-5(4)10/h1-2H,3H2 |
InChI Key |
WKCHLKAXSYRKAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C(=O)CCl |
Origin of Product |
United States |
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